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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of [2-(cyclohexyloxy)ethyl]benzene. Due to the limited availability of published experimental

spectra for this specific compound, this document outlines the standard methodologies for

acquiring spectroscopic data and presents predicted data based on its chemical structure. This

guide serves as a valuable resource for anticipating the spectroscopic features of [2-

(cyclohexyloxy)ethyl]benzene and similar molecules in a research and development setting.

Compound Overview
IUPAC Name: [2-(cyclohexyloxy)ethyl]benzene[1][2]

Synonyms: Phenylethyl cyclohexyl ether, (2-(Cyclohexyloxy)ethyl)benzene[1]

CAS Number: 80858-47-5[1][2]

Molecular Formula: C₁₄H₂₀O[1][2]

Molecular Weight: 204.31 g/mol [1][2]

Chemical Structure:
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for [2-

(cyclohexyloxy)ethyl]benzene. These predictions are based on established principles of NMR,

mass spectrometry, and infrared spectroscopy.

Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 - 7.20 m 5H Ar-H

~ 3.70 t 2H -O-CH₂-CH₂-Ar

~ 3.30 m 1H -O-CH-(CH₂)₅

~ 2.90 t 2H -O-CH₂-CH₂-Ar

~ 1.90 - 1.20 m 10H Cyclohexyl -CH₂-

Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~ 139 Ar-C (quaternary)

~ 129 Ar-CH

~ 128 Ar-CH

~ 126 Ar-CH

~ 78 -O-CH-(CH₂)₅

~ 69 -O-CH₂-CH₂-Ar

~ 36 -O-CH₂-CH₂-Ar

~ 32 Cyclohexyl-CH₂

~ 26 Cyclohexyl-CH₂

~ 24 Cyclohexyl-CH₂

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Interpretation

204 [M]⁺ (Molecular Ion)

105 [C₈H₉]⁺ (phenylethyl fragment)

99 [C₆H₁₁O]⁺ (cyclohexyloxy fragment)

91 [C₇H₇]⁺ (tropylium ion)

83 [C₆H₁₁]⁺ (cyclohexyl fragment)

77 [C₆H₅]⁺ (phenyl fragment)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

1100 Strong C-O-C stretch (ether)

750 - 700 Strong
Aromatic C-H bend

(monosubstituted)

Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the

spectroscopic data for a liquid organic compound such as [2-(cyclohexyloxy)ethyl]benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of the liquid sample into a

clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

acetone-d₆, DMSO-d₆) to the vial.[3][4] Chloroform-d (CDCl₃) is a common choice for non-

polar to moderately polar organic compounds.

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]

Internal Standard: If quantitative analysis is required, a known amount of an internal

standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the

residual solvent peak is often used for referencing.

Capping: Securely cap the NMR tube.
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3.1.2. NMR Spectrometer Operation

Instrument Setup: The NMR experiment is conducted using a high-field NMR spectrometer

(e.g., 300, 400, or 500 MHz).

Sample Insertion: The NMR tube is placed in a spinner turbine and carefully inserted into the

magnet.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through a process

called shimming to obtain sharp spectral lines.[3]

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are set. For

¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single

lines for each unique carbon atom.[6][7]

Data Acquisition: The NMR spectrum is acquired by irradiating the sample with

radiofrequency pulses and recording the resulting free induction decay (FID).

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)
3.2.1. Sample Introduction for Electron Ionization (EI)

For a volatile liquid like [2-(cyclohexyloxy)ethyl]benzene, direct injection or coupling with Gas

Chromatography (GC-MS) is suitable.

Direct Infusion: A small amount of the sample is introduced into the ion source via a heated

probe. The sample is vaporized before ionization.

GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and

separated from any impurities on a capillary column. The separated compound then enters

the mass spectrometer's ion source.

3.2.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol
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Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the

molecule, forming a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the electron beam often causes the molecular ion to

fragment into smaller, characteristic charged species.[8]

Acceleration: The positively charged ions are accelerated out of the ion source by an electric

field.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected by an electron multiplier or similar detector,

which generates a signal proportional to the number of ions at each m/z value.

Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative

abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy
3.3.1. Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This accounts for any atmospheric or instrumental absorptions.

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[10]

Sample Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it

undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates

a short distance into the sample, and the sample absorbs energy at specific frequencies

corresponding to its vibrational modes. The attenuated IR beam is then directed to the

detector.
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Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a

soft tissue and an appropriate solvent (e.g., isopropanol or acetone), and the crystal is

allowed to dry completely.[10]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like [2-(cyclohexyloxy)ethyl]benzene.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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